molecular formula C21H17N3 B8705241 3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole

3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No. B8705241
M. Wt: 311.4 g/mol
InChI Key: QDSBXHVDWCMLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H17N3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

3-(2-methylphenyl)-4,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C21H17N3/c1-16-10-8-9-15-19(16)21-23-22-20(17-11-4-2-5-12-17)24(21)18-13-6-3-7-14-18/h2-15H,1H3

InChI Key

QDSBXHVDWCMLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, 5.1 g (17.6 mmol) of [chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone obtained in Step 2, 60 ml of dimethylaniline, and 4.9 g (52.8 mmol) of aniline were put into a 500-ml recovery flask and heated and stirred at 120° C. for 7 hours. After the stirring, the reacted solution was added to 1N hydrochloric acid and the mixture was stirred for 30 minutes. Then, an organic layer was extracted with dichloromethane. This organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine. Purification by column chromatography was then performed. A mixed solvent of toluene and ethyl acetate in a ratio of 1:1 was used as a developing solvent. The obtained fraction was concentrated to give 3.4 g of a white solid of Hmpptz in a yield of 63%. A synthesis scheme of Step 3 is shown in (a-3).
Name
[chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

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